molecular formula C46H34N4O4 B11566918 2,2'-(benzene-1,4-diylbis{[(1E)-3-oxoprop-1-ene-1,3-diyl]imino})bis[N-(naphthalen-2-yl)benzamide]

2,2'-(benzene-1,4-diylbis{[(1E)-3-oxoprop-1-ene-1,3-diyl]imino})bis[N-(naphthalen-2-yl)benzamide]

Cat. No.: B11566918
M. Wt: 706.8 g/mol
InChI Key: KONPCHUGIZNDHV-GPAWKIAZSA-N
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Description

2,2’-(benzene-1,4-diylbis{[(1E)-3-oxoprop-1-ene-1,3-diyl]imino})bis[N-(naphthalen-2-yl)benzamide] is a complex organic compound characterized by its unique structure, which includes benzene rings, naphthalene groups, and imino linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(benzene-1,4-diylbis{[(1E)-3-oxoprop-1-ene-1,3-diyl]imino})bis[N-(naphthalen-2-yl)benzamide] typically involves a multi-step process. The initial step often includes the formation of the benzene-1,4-diylbis{[(1E)-3-oxoprop-1-ene-1,3-diyl]imino} intermediate, which is then reacted with N-(naphthalen-2-yl)benzamide under specific conditions to yield the final product. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The process may also involve purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-(benzene-1,4-diylbis{[(1E)-3-oxoprop-1-ene-1,3-diyl]imino})bis[N-(naphthalen-2-yl)benzamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the imino groups or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified functional groups, while reduction may result in the formation of reduced imino groups or other functional groups.

Scientific Research Applications

2,2’-(benzene-1,4-diylbis{[(1E)-3-oxoprop-1-ene-1,3-diyl]imino})bis[N-(naphthalen-2-yl)benzamide] has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: The compound can be used in the development of advanced materials, such as polymers or nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-(benzene-1,4-diylbis{[(1E)-3-oxoprop-1-ene-1,3-diyl]imino})bis[N-(naphthalen-2-yl)benzamide] involves its interaction with specific molecular targets and pathways. The imino groups and aromatic rings within the molecule may interact with biological macromolecules, such as proteins or nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2’-(benzene-1,4-diylbis{[(1E)-3-oxoprop-1-ene-1,3-diyl]imino})bis[N-(naphthalen-2-yl)benzamide] lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C46H34N4O4

Molecular Weight

706.8 g/mol

IUPAC Name

N-naphthalen-2-yl-2-[[(E)-3-[4-[(E)-3-[2-(naphthalen-2-ylcarbamoyl)anilino]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]amino]benzamide

InChI

InChI=1S/C46H34N4O4/c51-43(49-41-15-7-5-13-39(41)45(53)47-37-25-23-33-9-1-3-11-35(33)29-37)27-21-31-17-19-32(20-18-31)22-28-44(52)50-42-16-8-6-14-40(42)46(54)48-38-26-24-34-10-2-4-12-36(34)30-38/h1-30H,(H,47,53)(H,48,54)(H,49,51)(H,50,52)/b27-21+,28-22+

InChI Key

KONPCHUGIZNDHV-GPAWKIAZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2)NC(=O)C3=CC=CC=C3NC(=O)/C=C/C4=CC=C(C=C4)/C=C/C(=O)NC5=CC=CC=C5C(=O)NC6=CC7=CC=CC=C7C=C6

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3NC(=O)C=CC4=CC=C(C=C4)C=CC(=O)NC5=CC=CC=C5C(=O)NC6=CC7=CC=CC=C7C=C6

Origin of Product

United States

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